REACTION_CXSMILES
|
B(F)(F)F.CCOCC.CSC.[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22]([C:24]1[CH:29]=[CH:28][C:27]([O:30]CC2C=CC=CC=2)=[CH:26][CH:25]=1)=[O:23]>C(Cl)Cl>[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[C:14]1[C:22]([C:24]1[CH:29]=[CH:28][C:27]([OH:30])=[CH:26][CH:25]=1)=[O:23] |f:0.1|
|
Name
|
|
Quantity
|
101.2 g
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
Benzo[d]thiazol-2-yl(4-(benzyloxy)phenyl)methanone
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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S1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)OCC2=CC=CC=C2
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 72 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with water
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Type
|
ADDITION
|
Details
|
diluted with CH2Cl2
|
Type
|
WASH
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Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography with hexane and ethyl acetate
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |